2-Methyl-n,2-diphenylpropanamide
Description
2-Methyl-N,2-diphenylpropanamide (CAS: 69737-54-8) is a tertiary amide with the molecular formula C₁₆H₁₇NO (MW: 239.31 g/mol). Its structure features a methyl group at the 2-position of the propanamide backbone, with phenyl substituents at both the amide nitrogen (N-phenyl) and the 2-position (2-phenyl) . Key physicochemical properties include:
- Melting point: 90°C
- Predicted boiling point: 425.3±14.0°C
- Density: 1.082±0.06 g/cm³
- pKa: -3.77 (predicted)
The compound is synthesized via copper-catalyzed aminoarylation or coupling reactions involving acrylamides and aryl halides . Its characterization relies on NMR, HRMS, and chromatographic methods .
Properties
CAS No. |
58265-36-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-N,2-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-16(2,13-9-5-3-6-10-13)15(18)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,17,18) |
InChI Key |
IHKUJUMPJNXQEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Other CAS No. |
58265-36-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Features of Key Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | MW (g/mol) |
|---|---|---|---|
| 2-Methyl-N,2-diphenylpropanamide | 2-methyl, N-phenyl, 2-phenyl | C₁₆H₁₇NO | 239.31 |
| N,2-Diphenylpropanamide (5c) | No methyl group at 2-position | C₁₅H₁₅NO | 226.12 |
| 2-Hydroxy-N,2-diphenylpropanamide | Hydroxyl group at 2-position | C₁₅H₁₅NO₂ | 241.29 |
| Flutamide | 2-methyl, N-(4-nitro-3-(trifluoromethyl)phenyl) | C₁₁H₁₁F₃N₂O₃ | 276.22 |
| 3-(4-Benzoylpiperazin-1-yl)-2-methyl-N,2-diphenylpropanamide | Piperazine-benzoyl moiety at 3-position | C₂₇H₂₉N₃O₂ | 450.21 |
Key Observations :
- Copper-catalyzed methods (e.g., ) yield this compound derivatives in moderate yields (23–55%), influenced by steric hindrance from the methyl and phenyl groups.
- Palladium-catalyzed hydroarylation (e.g., ) achieves higher yields (56%) for simpler analogues like N,2-diphenylpropanamide due to reduced steric complexity.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
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